molecular formula C30H32ClN3O6 B11450950 4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}benzamide

4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}benzamide

Cat. No.: B11450950
M. Wt: 566.0 g/mol
InChI Key: GRFSMDRNHGETKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as acetylamino, benzodioxol, chlorophenyl, and ethoxypropyl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}benzamide involves multiple steps, each requiring specific reagents and conditions. The general approach includes:

    Formation of the benzodioxol ring: This step typically involves the reaction of catechol with formaldehyde under acidic conditions to form the 1,3-benzodioxol structure.

    Amidation: The final step involves the coupling of the acetylated intermediate with the appropriate amine (4-chlorophenyl-2-[(3-ethoxypropyl)amino]-2-oxoethyl) using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxol ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxol ring can interact with aromatic amino acids in proteins, while the acetylamino group can form hydrogen bonds with key residues.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(1,3-benzodioxol-5-ylmethyl)amino]benzoate
  • 1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone

Uniqueness

Compared to similar compounds, 4-(acetylamino)-N-(1,3-benzodioxol-5-ylmethyl)-N-{1-(4-chlorophenyl)-2-[(3-ethoxypropyl)amino]-2-oxoethyl}benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the acetylamino group, in particular, enhances its potential for forming specific interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H32ClN3O6

Molecular Weight

566.0 g/mol

IUPAC Name

4-acetamido-N-(1,3-benzodioxol-5-ylmethyl)-N-[1-(4-chlorophenyl)-2-(3-ethoxypropylamino)-2-oxoethyl]benzamide

InChI

InChI=1S/C30H32ClN3O6/c1-3-38-16-4-15-32-29(36)28(22-6-10-24(31)11-7-22)34(18-21-5-14-26-27(17-21)40-19-39-26)30(37)23-8-12-25(13-9-23)33-20(2)35/h5-14,17,28H,3-4,15-16,18-19H2,1-2H3,(H,32,36)(H,33,35)

InChI Key

GRFSMDRNHGETKW-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC(=O)C(C1=CC=C(C=C1)Cl)N(CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC=C(C=C4)NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.